

6-(3,4-Dichlorophenyl)picolinic acid chemical structure analysis

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Compound of Interest

Compound Name:	6-(3,4-Dichlorophenyl)picolinic acid
CAS No.:	1261912-23-5
Cat. No.:	B6321590

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Technical Analysis: 6-(3,4-Dichlorophenyl)picolinic Acid Synthetic Auxin Scaffold & Structural Characterization Guide

Part 1: Executive Summary

6-(3,4-Dichlorophenyl)picolinic acid is a specialized heterocyclic compound belonging to the 6-aryl picolinate class.[1] This structural family is of high industrial significance, serving as the core scaffold for the latest generation of synthetic auxin herbicides, including Halauxifen and Florpyrauxifen.

Unlike traditional pyridine herbicides (e.g., Clopyralid) which rely on direct halogenation of the pyridine ring, this molecule features a biaryl system. The 6-position substitution creates a specific steric and electronic environment that mimics the interaction of indole-3-acetic acid

(IAA) with the TIR1/AFB auxin receptor complex, often exhibiting higher potency and distinct resistance-breaking profiles compared to legacy auxins.

This guide provides a comprehensive technical breakdown of the molecule's synthesis, structural elucidation, and physiochemical properties, designed to support research and development workflows.

Part 2: Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

Property	Specification
IUPAC Name	6-(3,4-Dichlorophenyl)pyridine-2-carboxylic acid
Molecular Formula	C ₁₂ H ₇ Cl ₂ NO ₂
Molecular Weight	268.09 g/mol
Core Scaffold	Picolinic acid (Pyridine-2-carboxylic acid)
Substituent	3,4-Dichlorophenyl group at C6 position
Predicted LogP	3.2 – 3.5 (Lipophilic)
pKa (COOH)	~3.8 – 4.2 (Predicted)
Solubility	Low in water; Soluble in DMSO, MeOH, Acetone

Part 3: Synthetic Pathway & Impurity Profiling

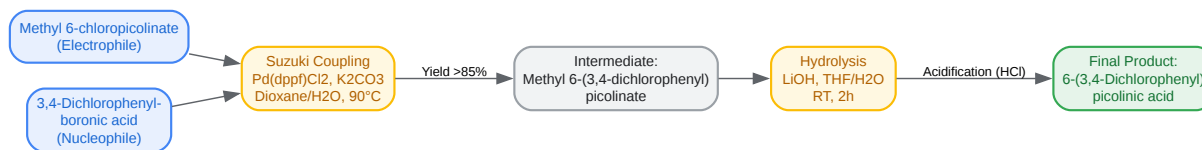
The most robust route to 6-aryl picolinates is the Suzuki-Miyaura cross-coupling reaction.[1] This pathway offers modularity, allowing the picolinate core and the aryl tail to be optimized independently before coupling.

3.1 Synthesis Workflow

The synthesis typically proceeds in two stages:

- Cross-Coupling: Reaction of a 6-halo-picolinate ester with a boronic acid.[1]
- Hydrolysis: Saponification of the ester to the free acid.[1]

Critical Control Point: The use of Methyl 6-chloropicolinate is preferred over the free acid to prevent catalyst poisoning by the carboxylate group during the Suzuki cycle.[1]



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Figure 1: Optimized synthetic route via Suzuki-Miyaura coupling. The ester protection is crucial for high turnover numbers (TON) in the catalytic cycle.

3.2 Impurity Analysis

When analyzing the crude reaction mixture, watch for these specific by-products:

- Protodeboronation Product: 1,2-Dichlorobenzene (from instability of the boronic acid).[1]
- Homocoupling Dimer: 3,3',4,4'-Tetrachlorobiphenyl (oxidative coupling of the boronic acid).
- Unreacted Picolinate: Methyl 6-chloropicolinate (if stoichiometry is off).[1]

Part 4: Structural Elucidation Strategy

Validating the structure requires a multi-modal approach. The presence of the 3,4-dichlorophenyl ring creates a distinct spectroscopic signature.

4.1 Mass Spectrometry (MS)

The chlorine isotope pattern is the primary diagnostic tool.[1]

- Ionization: ESI (-) Mode (Negative ion mode is preferred for carboxylic acids).[1]
- Molecular Ion: $[M-H]^-$ at m/z 266.[1]
- Isotope Pattern: The molecule contains two chlorine atoms (

and

).[1]

- M (266): 100% relative abundance.[1]
- M+2 (268): ~64% (due to probability).[1]
- M+4 (270): ~10% (probability of both being).[1]
- Observation: A characteristic 9:6:1 intensity ratio confirms the Cl₂ substitution.[1]

4.2 Nuclear Magnetic Resonance (NMR)

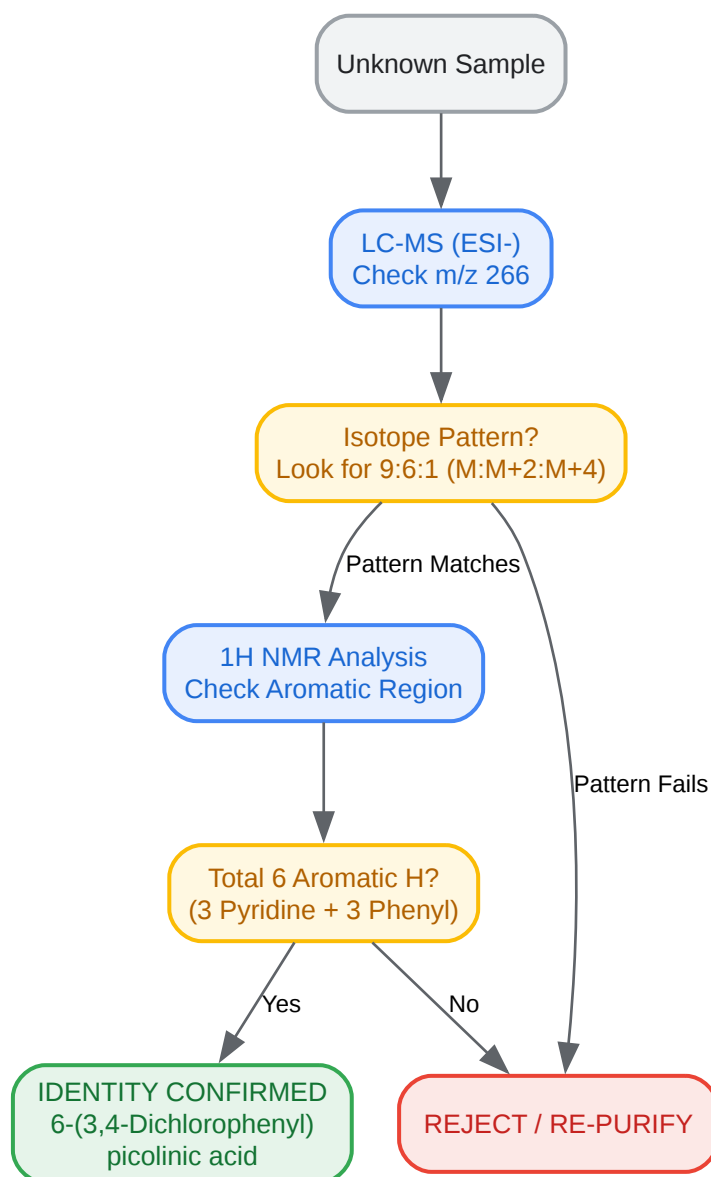
The biaryl twist prevents coplanarity, shielding the protons near the linkage.

¹H NMR (DMSO-d₆, 400 MHz) Prediction:

- Pyridine Ring (3 protons):
 - 8.0 - 8.2 ppm (m, 2H): Protons at C3 and C4.
 - 8.3 ppm (d, 1H): Proton at C5 (deshielded by the aryl ring).
- Phenyl Ring (3 protons):
 - 8.4 ppm (d, 1H, J=2 Hz): Proton at C2' (ortho to linkage, meta to Cl). This is a doublet with a small coupling constant.[1]
 - 8.1 ppm (dd, 1H): Proton at C6' (ortho to linkage).
 - 7.8 ppm (d, 1H): Proton at C5' (ortho to Cl).
- Acidic Proton:
 - 13.0 - 13.5 ppm (broad s, 1H): COOH.

4.3 Analytical Decision Tree

Use this logic flow to confirm identity during QC.



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Figure 2: Step-by-step analytical validation workflow.

Part 5: Biological Relevance (SAR)

The 6-(3,4-dichlorophenyl) moiety is not random; it is a specific "molecular handle" designed for the auxin receptor.

- Mechanism: Auxinic herbicides bind to the TIR1/AFB receptor proteins, promoting the degradation of Aux/IAA transcriptional repressors.[1]
- The "Twist" Effect: The steric clash between the pyridine nitrogen lone pair and the ortho-protons of the phenyl ring forces the two rings to twist (dihedral angle ~30-45°). This non-planar conformation is critical for fitting into the hydrophobic pocket of the TIR1 receptor.[1]
- Substitution Pattern: The 3,4-dichloro substitution increases lipophilicity (logP) and metabolic stability, preventing rapid degradation by the plant's cytochrome P450 enzymes, thereby enhancing herbicidal efficacy.

Part 6: Experimental Protocol (Validation)

Protocol: HPLC Purity Analysis

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient:
 - 0-2 min: 5% B[1]
 - 2-15 min: 5% -> 95% B (Linear Gradient)
 - 15-20 min: 95% B[1]
- Detection: UV at 254 nm (Aromatic) and 280 nm.
- Expectation: The product should elute as a sharp peak in the hydrophobic region (approx. 12-14 min depending on flow rate), distinct from the more polar picolinic acid starting materials.[1]

References

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